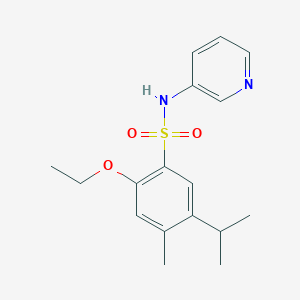
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide, also known as EPB or EPBS, is a sulfonamide compound that has been widely used in scientific research. It has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in cancer progression and inflammation. 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide also interacts with various signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer progression. 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has also been shown to reduce the production of reactive oxygen species, which are involved in inflammation and oxidative stress. In addition, 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects have been well-characterized in various cell and animal models. However, there are also limitations to using 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide in lab experiments. Its solubility and stability can be a challenge, and its effects can vary depending on the cell or animal model used.
Orientations Futures
There are several future directions for research on 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide. One potential direction is to investigate its effects in combination with other drugs or therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Another direction is to explore its potential as a diagnostic tool, as it has been shown to have imaging properties that could be useful in cancer diagnosis. Finally, further studies are needed to fully understand the mechanisms of action of 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide and its potential therapeutic effects in various diseases.
Méthodes De Synthèse
The synthesis of 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide can be achieved through a multi-step process that involves the reaction of pyridine-3-sulfonamide with various reagents such as ethyl bromide, sodium hydride, and propan-2-ol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, 2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C17H22N2O3S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-5-22-16-9-13(4)15(12(2)3)10-17(16)23(20,21)19-14-7-6-8-18-11-14/h6-12,19H,5H2,1-4H3 |
Clé InChI |
WTABKXFXTAEFTF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



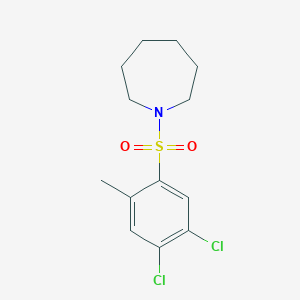
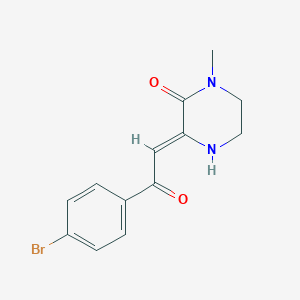
![4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one](/img/structure/B222615.png)
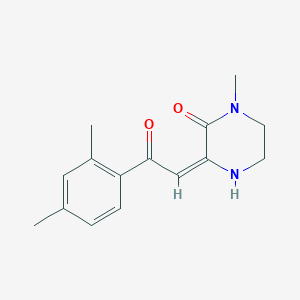
![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)
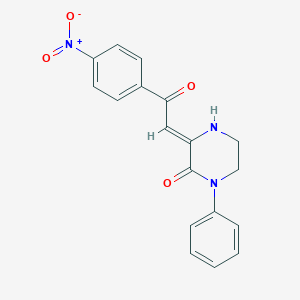

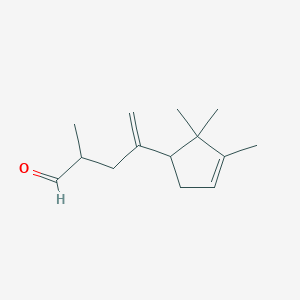
![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)
![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)
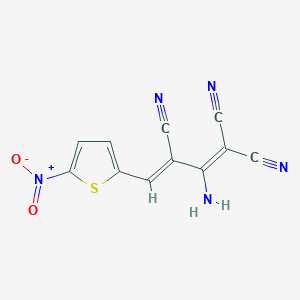

![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)
